1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(2-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(2-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(2-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and carboxamide formation. Common reagents might include piperidine, 2,5-dimethoxybenzenesulfonyl chloride, and 2-fluoroaniline. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(2-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Reducing the sulfonyl group to a thiol.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Conditions would vary depending on the specific reaction, often involving controlled temperatures and inert atmospheres.
Major Products
The major products would depend on the specific reactions undertaken. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(2-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE may have various applications in scientific research, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological targets, such as enzymes or receptors.
Medicine: Exploring its potential as a therapeutic agent, possibly for conditions involving the central nervous system.
Mechanism of Action
The mechanism of action for 1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(2-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other piperidine carboxamides or sulfonylated aromatic compounds. Examples could be:
- 1-(2,5-DIMETHOXYBENZENESULFONYL)-N-PHENYLPIPERIDINE-3-CARBOXAMIDE
- 1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(4-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE
Uniqueness
1-(2,5-DIMETHOXYBENZENESULFONYL)-N-(2-FLUOROPHENYL)PIPERIDINE-3-CARBOXAMIDE may be unique in its specific combination of functional groups, which could confer distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-N-(2-fluorophenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S/c1-27-15-9-10-18(28-2)19(12-15)29(25,26)23-11-5-6-14(13-23)20(24)22-17-8-4-3-7-16(17)21/h3-4,7-10,12,14H,5-6,11,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKVAWNBFHNSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.